N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a 5-methylisoxazole-4-carboxamide core linked to a substituted phenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. The sulfone group in the isothiazolidin ring enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs. While direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole and thiazole derivatives) suggest that its synthesis likely involves coupling reactions using reagents such as HBTU/HATU with DIPEA, followed by purification via chromatography .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-5-12(18-6-3-7-23(18,20)21)8-14(10)17-15(19)13-9-16-22-11(13)2/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMOJLEOBFRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the transition from G1 to S phase, halting DNA replication and cell division.
Result of Action
The primary result of the compound’s action is the inhibition of cell division . By blocking CDK2 activity, the compound prevents cells from progressing through the cell cycle, which could potentially lead to cell death or senescence.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other molecules could impact the compound’s absorption and distribution within the body.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound's complex structure includes a dioxidoisothiazolidine moiety and an isoxazole ring, which are known to influence its reactivity and interactions with biological targets.
- Molecular Formula : C₁₃H₁₄N₂O₃S
- Molecular Weight : 298.33 g/mol
- IUPAC Name : this compound
Potential Applications
The compound may have applications in various therapeutic areas, including:
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties. For instance, derivatives of isoxazole carboxamides have been reported to suppress nitric oxide production and prostaglandin E2 synthesis in macrophages, indicating potential for treating inflammatory diseases .
- Anticancer Activity : Structural analogs with similar moieties have been explored for their anticancer properties. The interaction with specific cellular pathways could lead to inhibition of tumor growth or metastasis.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds may provide insights into its pharmacological profile.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides a foundation for understanding its potential biological activities:
- Anti-inflammatory Studies : A series of isoxazole derivatives were synthesized and tested for anti-inflammatory activity. These compounds exhibited potent effects in reducing inflammatory markers in vitro, suggesting that similar mechanisms might be applicable to this compound .
- Mechanistic Insights : Research has indicated that compounds with similar structures can inhibit key signaling pathways involved in inflammation and cancer progression. For instance, studies on the inhibition of NF-kB activation and oxidative stress responses highlight potential therapeutic avenues for compounds like this compound.
- Synthesis and Characterization : The synthesis of related compounds often involves multi-step processes that enhance their bioactivity while minimizing toxicity. Such methodologies could be adapted for the development of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:
* Estimated based on analogs; exact value requires experimental data.
Key Observations:
Core Heterocycle Influence: The isoxazole core in the target compound (vs. pyrazole in or thiazole in ) affects electronic properties and binding interactions. The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone moiety, increasing hydrophilicity and oxidative stability compared to non-sulfonated thiazolidine derivatives .
Substituent Effects: The 2-methylphenyl group in the target compound may improve lipophilicity and membrane permeability relative to the cyclohexyl group in , which adds steric bulk. Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) enhance metabolic resistance and bioavailability compared to non-halogenated analogs.
Synthetic Methodology: Amide coupling via HBTU/HATU is common across analogs (e.g., ). The target compound’s synthesis likely follows similar steps but requires specific oxime and cyclization reactions for the isothiazolidinone ring.
Research Findings and Implications
- Metabolic Stability : Sulfone-containing compounds (e.g., the target and ) are less prone to oxidative metabolism than thioether analogs, as seen in pharmacokinetic studies of related sulfonamides .
- Bioactivity Trends: Thiazole and pyrazole derivatives (e.g., ) often exhibit antimicrobial or kinase inhibitory activity. The target’s isoxazole core may shift selectivity toward different biological targets, such as cyclooxygenase (COX) or GABA receptors, based on structural parallels to known isoxazole drugs .
- Solubility Challenges : The sulfone group improves aqueous solubility, but the hydrophobic 2-methylphenyl group may counterbalance this, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
